Methyl 4-(tert-butylcarbamoyl)benzoate

Description

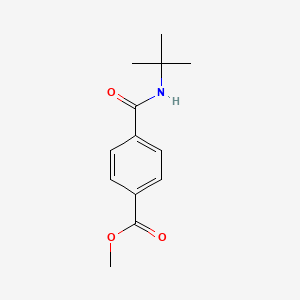

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(tert-butylcarbamoyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-13(2,3)14-11(15)9-5-7-10(8-6-9)12(16)17-4/h5-8H,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VASLEASMBRLHMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=CC=C(C=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70436675 | |

| Record name | Methyl 4-(tert-butylcarbamoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70436675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67852-98-6 | |

| Record name | Methyl 4-(tert-butylcarbamoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70436675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Process Optimization for Methyl 4 Tert Butylcarbamoyl Benzoate

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For Methyl 4-(tert-butylcarbamoyl)benzoate, the most logical disconnection is at the amide bond, as amide formation is a well-established and reliable chemical transformation. amazonaws.com

This primary disconnection (C-N bond cleavage) leads to two key synthons: an electrophilic acyl synthon derived from the methyl benzoate (B1203000) moiety and a nucleophilic tert-butylamine (B42293) synthon. The corresponding chemical equivalents for these synthons are typically terephthalic acid monomethyl ester chloride (or another activated form of terephthalic acid monomethyl ester) and tert-butylamine.

A secondary disconnection strategy could involve the ester group, leading to 4-(tert-butylcarbamoyl)benzoic acid and methanol (B129727). However, the amide formation is generally more strategic to perform as a key bond-forming step.

Conventional Synthetic Routes to this compound and Their Limitations

The most common and conventional method for synthesizing this compound is the acylation of tert-butylamine with an activated derivative of terephthalic acid monomethyl ester. This approach is a variation of the Schotten-Baumann reaction.

A typical procedure involves the following steps:

Activation of the Carboxylic Acid: Terephthalic acid monomethyl ester is converted to its more reactive acid chloride, Methyl 4-(chloroformyl)benzoate. This is often achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. rsc.org

Amidation: The resulting acid chloride is then reacted with tert-butylamine in the presence of a base to neutralize the hydrochloric acid byproduct.

While this method is generally effective and high-yielding, it has several limitations:

Use of Hazardous Reagents: Reagents like thionyl chloride are corrosive and produce toxic byproducts.

Stoichiometric Waste: The reaction generates stoichiometric amounts of salt byproducts, which require disposal.

Multiple Steps: The two-step nature of the process can be less efficient in terms of time and resources for large-scale production.

An alternative conventional route is the direct amidation of a methyl ester with an amine. However, this reaction is often slow and requires harsh conditions, such as high temperatures or the use of strong bases, to proceed to completion. google.com

Novel Synthetic Approaches and Advanced Catalytic Systems

To overcome the limitations of conventional methods, researchers have explored more advanced and efficient synthetic strategies.

One-Pot Multicomponent Reactions for Efficient Synthesis

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of efficiency and sustainability. researchgate.netresearchgate.net For the synthesis of this compound, a one-pot approach could involve the in-situ activation of terephthalic acid monomethyl ester followed by the addition of tert-butylamine. The use of coupling agents like 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) can facilitate such one-pot amidations. researchgate.net

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis has emerged as a powerful tool for amide bond formation under milder conditions. utexas.eduresearchgate.net Various transition metals, including palladium, copper, and zirconium, have been shown to catalyze the direct amidation of esters with amines. researchgate.net For instance, lanthanum(III) triflate has been reported as an effective catalyst for the direct amidation of esters. organic-chemistry.org These catalytic methods often exhibit high functional group tolerance and can proceed under neutral conditions, reducing the formation of byproducts. utexas.edu

A potential transition metal-catalyzed route to this compound could involve the direct coupling of methyl terephthalate (B1205515) with tert-butylamine in the presence of a suitable catalyst. Research into catalysts like Nb2O5 has shown high activity in the amidation of methyl benzoate. researchgate.net

Table 1: Comparison of Catalytic Systems for Amidation of Benzoate Esters

| Catalyst System | Amine Substrate | Solvent | Temperature (°C) | Yield (%) | Reference |

| La(OTf)₃ | Various amines | Toluene | 70 | 79-99 | organic-chemistry.org |

| Nb₂O₅ | Aniline | None (solvent-free) | 160 | High | researchgate.net |

| Zr/Ti Solid Acid | Methanol | Reflux | 120-140 | High | mdpi.com |

| Sulfonic Acid Resin | Methanol | 120-140 | 94-96 | google.com | |

| Titanium Sulfate | Methanol | Reflux | Not specified | 75-85 | google.com |

This table presents data for similar amidation and esterification reactions, providing a basis for potential application in the synthesis of this compound.

Biocatalytic Transformations

Biocatalysis offers a green and highly selective alternative for amide synthesis. rsc.orgnih.gov Enzymes, such as lipases and N-acyltransferases, can catalyze amide bond formation under mild, aqueous conditions. rsc.org The use of biocatalysts can minimize the use of hazardous reagents and solvents, and often leads to high enantioselectivity when chiral substrates are involved.

For the synthesis of this compound, a lipase (B570770) could potentially be used to catalyze the direct amidation of methyl terephthalate or the aminolysis of a related ester with tert-butylamine. Research has shown that some N-acetyltransferases can couple a methyl ester substrate with a variety of amine donors in aqueous conditions. rsc.org

Optimization of Reaction Parameters and Yield for this compound

Optimizing reaction parameters is crucial for maximizing the yield and purity of the final product while minimizing costs and environmental impact. Key parameters to consider include the choice of catalyst, solvent, temperature, reaction time, and the molar ratio of reactants.

For the conventional Schotten-Baumann approach, optimization would focus on:

Base: Using a non-nucleophilic base to avoid side reactions.

Solvent: Selecting a solvent that facilitates both the reaction and product isolation.

Temperature: Controlling the temperature to manage the exothermic nature of the reaction.

In catalytic systems, optimization is more complex and involves screening different catalysts and ligands to find the most active and selective combination. The catalyst loading is also a critical factor, as minimizing the amount of catalyst used is economically and environmentally beneficial.

For the direct amidation of methyl terephthalate with tert-butylamine, a study on a similar process using sodium methylate as a catalyst highlighted the importance of the solvent-to-reactant ratio. google.com Using just enough methanol to maintain a stirrable mixture was found to be optimal, as excess solvent led to the formation of the diamide (B1670390) byproduct. google.com The amount of catalyst was also shown to influence the reaction time, with a higher catalyst loading leading to a shorter reaction duration. google.com

Table 2: Illustrative Optimization of a Catalyzed Amidation Reaction

| Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Conversion (%) |

| 1 | Toluene | 100 | 24 | 60 |

| 5 | Toluene | 100 | 12 | 85 |

| 5 | Dioxane | 100 | 12 | 75 |

| 5 | Toluene | 120 | 8 | 95 |

| 2.5 | Toluene | 120 | 10 | 92 |

This is a hypothetical data table to illustrate the optimization process. Actual values would depend on the specific reaction and catalyst system.

Solvent Selection and Green Chemistry Principles

The choice of solvent is critical in the synthesis of this compound, as it influences reaction rates, solubility of reactants and intermediates, and the ease of product purification. Adherence to green chemistry principles guides the selection towards solvents that are less toxic, derived from renewable resources, and have a lower environmental impact.

The synthesis can be envisioned in two key stages: the activation of the carboxylic acid group of monomethyl terephthalate, followed by amidation with tert-butylamine. The choice of solvent will differ for each stage.

For the initial activation step, which may involve the formation of an acid chloride or a mixed anhydride, anhydrous and non-protic solvents are essential to prevent the decomposition of the reactive intermediate. Dichloromethane (DCM) and chloroform (B151607) have been traditionally used but are now considered problematic due to their environmental and health concerns. rsc.org Greener alternatives that are gaining traction include 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from biomass and exhibits favorable properties. rsc.org

The subsequent amidation step offers a broader range of solvent choices, including some protic solvents. However, the selection should still be guided by green chemistry principles. Water is the most desirable green solvent, and while challenging for many organic reactions, direct amidation of esters in water has been reported, sometimes requiring high temperatures. rsc.org Other green solvents that have been successfully employed in amide bond formation include dimethyl carbonate (DMC), p-cymene, and γ-Valerolactone. bohrium.com Limonene, a biomass-derived solvent, has also been identified as a suitable green medium for amide formation. bohrium.com

Table 1: Comparison of Solvents for Amide Synthesis

| Solvent | Classification | Key Considerations |

|---|---|---|

| Dichloromethane (DCM) | Problematic | Effective but has environmental and health concerns. rsc.org |

| N,N-Dimethylformamide (DMF) | Problematic | Widely used but associated with toxicity. rsc.org |

| 2-Methyltetrahydrofuran (2-MeTHF) | Greener Alternative | Bio-based, good performance in amide synthesis. rsc.org |

| Dimethyl Carbonate (DMC) | Greener Alternative | Non-toxic and can replace more hazardous reagents. bohrium.com |

| Water | Ideal Green Solvent | Environmentally benign, but may require high temperatures for amidation. rsc.org |

Temperature, Pressure, and Reaction Time Effects

The optimization of temperature, pressure, and reaction time is crucial for maximizing the yield and minimizing the formation of byproducts in the synthesis of this compound.

Temperature: The initial activation of the carboxylic acid is typically carried out at low temperatures, often between 0 and 5 °C, to control the reactivity of the intermediate and prevent side reactions. prepchem.com The subsequent amidation step, however, may require elevated temperatures to proceed at a reasonable rate. Direct thermal condensation of acids and amines without a catalyst often necessitates high temperatures, typically above 160 °C. mdpi.com However, with catalytic methods, the reaction temperature for the amidation of esters can be significantly lower, ranging from room temperature to around 140 °C, depending on the catalyst and substrates used. mdpi.com Enzymatic methods for amide bond formation can also be effective at moderate temperatures, for instance, around 60 °C. nih.gov

Pressure: Most laboratory-scale syntheses of amides are conducted at atmospheric pressure. However, for industrial processes, conducting the reaction under elevated pressure can be advantageous, particularly when dealing with volatile reactants or when trying to influence reaction equilibria. For hydrothermal synthesis of amides in water, the reaction is carried out under high pressure to maintain the water in its liquid state at elevated temperatures (e.g., 250 °C and 40 bar). researchgate.net

Reaction Time: The reaction time for each step is highly dependent on the other reaction parameters. The activation step is generally rapid, often completed within 30 minutes to a few hours. prepchem.com The amidation step can vary more widely, from as little as 5 minutes for highly reactive systems to over 16 hours for less reactive substrates or milder conditions. mdpi.comresearchgate.net Optimization of the reaction time is essential to ensure complete conversion without promoting the degradation of the product or the formation of impurities.

Table 2: Representative Reaction Conditions for Amidation of Esters

| Catalyst System | Temperature (°C) | Reaction Time | Notes |

|---|---|---|---|

| Ni(cod)₂ / IPr | 140 | 16 h | For the direct amidation of methyl esters. mdpi.com |

| Fe(III) chloride | 80 | 1.5 - 3 h | Solvent-free conditions for direct amidation of esters. mdpi.com |

| La₂Na₈(OCH₂CF₃)₁₄(THF)₆ | 80 | 6 h | For methyl ester amidation. mdpi.com |

| Candida antarctica lipase B | 60 | 30 min - 24 h | Enzymatic amidation of carboxylic acids. nih.gov |

Catalyst Loading and Ligand Design

The use of catalysts is central to the efficient and sustainable synthesis of this compound, particularly in the amidation step. The choice of catalyst, its loading, and in some cases, the design of its ligands, can dramatically influence the reaction's outcome.

Catalyst Loading: The amount of catalyst used is a critical parameter to optimize. Ideally, the catalyst loading should be as low as possible to minimize cost and reduce potential contamination of the final product, while still achieving a high reaction rate and conversion. For the direct amidation of esters, catalyst loading can vary significantly. For instance, nickel-catalyzed amidations may use catalyst loadings of around 10 mol%. mdpi.comnsf.gov Palladium-catalyzed systems have been reported with loadings as low as 1 mol%. mdpi.com In the case of solid acid catalysts for esterification, which can be a related reaction, loadings can be in the range of 10-20% of the weight of the limiting reagent. google.com

Catalyst and Ligand Design: While simple acid or base catalysis can be used for amidation, modern synthetic methods increasingly rely on transition-metal catalysts. mdpi.com The activity and selectivity of these metal catalysts are often tuned by the ligands coordinated to the metal center. In the context of the direct amidation of esters, N-heterocyclic carbenes (NHCs) have emerged as highly effective ligands for both nickel and palladium catalysts. nsf.govacs.org The steric and electronic properties of the NHC ligand can be modified to improve catalyst stability and reactivity. For example, bulky NHC ligands can prevent side reactions such as decarbonylation. mdpi.com

While the term "ligand design" is most relevant to organometallic complexes, the principles of tuning catalyst properties are also applicable to other types of catalysts. For instance, in the case of solid acid catalysts, such as zirconium-based catalysts, the activity can be modified by the choice of support material. mdpi.com For the synthesis of this compound, where a key step is the amidation of a methyl ester, the use of nickel or palladium catalysts with specifically designed NHC ligands represents a promising area for process optimization.

Stereoselective Synthesis Strategies (if applicable)

Stereoselective synthesis is a critical consideration for the production of chiral molecules, where a specific three-dimensional arrangement of atoms is required. In the case of this compound, an examination of its molecular structure reveals the absence of any chiral centers. The molecule is achiral and does not have any stereoisomers.

The structure consists of a central benzene (B151609) ring substituted at positions 1 and 4. One substituent is a methyl ester group (-COOCH₃), and the other is a tert-butylcarbamoyl group (-CONH-C(CH₃)₃). Neither the tert-butyl group nor the methyl ester group, nor their points of attachment to the benzene ring, create a stereocenter. The molecule possesses a plane of symmetry that passes through the C1 and C4 atoms of the benzene ring and the amide and ester functional groups.

Therefore, stereoselective synthesis strategies are not applicable to the preparation of this compound. The synthetic challenge for this molecule lies in the efficient and selective formation of the amide and ester functionalities, rather than the control of stereochemistry.

Advanced Chemical Reactivity and Transformation of Methyl 4 Tert Butylcarbamoyl Benzoate

Nucleophilic Reactions at the Ester and Amide Moieties

The ester and amide groups are primary sites for nucleophilic attack, though their reactivity levels differ significantly. The ester is generally more susceptible to nucleophilic acyl substitution than the sterically hindered and electronically stable amide.

The methyl ester group of Methyl 4-(tert-butylcarbamoyl)benzoate can be readily transformed via hydrolysis or transesterification.

Ester Hydrolysis: Hydrolysis of the methyl ester to the corresponding carboxylic acid, 4-(tert-butylcarbamoyl)benzoic acid, can be achieved under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically more common and involves heating the ester with an aqueous solution of a strong base like sodium hydroxide (B78521). quora.comchemspider.com The reaction proceeds via nucleophilic addition of a hydroxide ion to the ester carbonyl, followed by the elimination of a methoxide (B1231860) ion. Subsequent acidification of the resulting carboxylate salt yields the final carboxylic acid. quora.com

Transesterification: Transesterification is a key process for converting the methyl ester into other esters by reaction with a different alcohol, typically in the presence of an acid or base catalyst. ucla.edu For instance, reacting this compound with a higher-boiling alcohol, using a catalyst, would yield a new ester and methanol (B129727). The reaction is an equilibrium process, and driving it to completion often requires using the reactant alcohol as the solvent or removing the methanol byproduct as it forms. ucla.edu Various catalysts can be employed for the transesterification of benzoate (B1203000) esters, as shown with methyl benzoate.

Table 1: Catalytic Systems for Transesterification of Methyl Benzoate with Various Alcohols

| Catalyst | Alcohol | Conditions | Yield | Reference |

| Zinc Compound | Menthol | N/A | High (Not specified) | google.com |

| n-Butyllithium | Menthol | 18 hours | 92% | google.com |

| Titanium(IV) ethoxide | Menthol | N/A | 74% (for Methyl 4-cyanobenzoate) | google.com |

| Titanate | Benzyl alcohol | Reactive distillation | ~100% | researchgate.net |

| Titanate | Butyl alcohol | Reactive distillation | 82.79% | researchgate.net |

The amide moiety in this compound is significantly less reactive than the ester due to resonance stabilization and steric hindrance from the bulky tert-butyl group. However, under specific conditions, the amide nitrogen can undergo reactions.

Amide N-Alkylation: Direct N-alkylation of amides is challenging. However, methods developed for the N-alkylation of amino acid amides using alcohols in the presence of ruthenium catalysts could potentially be adapted. nih.gov Such a reaction would involve the deprotonation of the amide N-H followed by nucleophilic attack on an alkyl halide or a related electrophile. The presence of the bulky tert-butyl group would likely necessitate forcing conditions.

Amide Acylation: N-acylation to form an N-acyl-tert-butyl-carbamate, or an N-acyl-imide derivative, is a plausible transformation. These resulting structures are known as "twisted amides." researchgate.net In these molecules, the introduction of a second acyl group on the nitrogen atom disrupts the nN → π*C=O resonance, making the amide N–C(O) bond more susceptible to cleavage in reactions like transition metal-catalyzed cross-coupling. researchgate.net

Electrophilic Aromatic Substitution Reactions on the Benzoyl Moiety

The benzene (B151609) ring of this compound is subject to electrophilic aromatic substitution (EAS), with the position of attack being dictated by the electronic effects of the two existing substituents. The ester group is a deactivating, meta-directing group due to its electron-withdrawing nature. libretexts.org Conversely, the N-tert-butylamido group is generally considered an activating, ortho-, para-directing group because the nitrogen's lone pair can be donated to the ring.

Table 2: Product Distribution in the Nitration of Methyl Benzoate

| Isomer | Percentage |

| Meta | 73% |

| Ortho | 22% |

| Para | 5% |

Source: Adapted from studies on the nitration of benzoic esters. libretexts.org

For this compound, the combined directing effects would strongly favor substitution at the 3- and 5-positions.

C-H Activation and Functionalization Strategies

Direct C-H activation offers a modern, atom-economical approach to functionalizing aromatic rings. For this compound, the most likely positions for C-H activation would be the carbon atoms ortho to the N-tert-butylamido group (positions 3 and 5). Amide groups are well-known directing groups in many transition-metal-catalyzed C-H activation reactions.

For example, metal-free C-H activation has been demonstrated for the direct amidation of azoles using an oxidant like tert-butyl perbenzoate. researchgate.net Similar strategies, perhaps mediated by palladium, rhodium, or ruthenium catalysts, could potentially be used to functionalize the C-H bonds at the 3- and 5-positions of the benzoyl ring, guided by the coordinating ability of the adjacent amide oxygen.

Transition Metal-Mediated Cross-Coupling Reactions

Transition metal-mediated cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. To engage in standard cross-coupling reactions like Suzuki, Stille, or Buchwald-Hartwig amination, the aromatic ring of this compound would first need to be halogenated (e.g., brominated or iodinated) at one of the active positions (3 or 5). mdpi.commdpi.com

Once a derivative like Methyl 3-bromo-4-(tert-butylcarbamoyl)benzoate is formed, it could serve as a substrate for various palladium- or nickel-catalyzed couplings. mdpi.comnih.gov For example, a Suzuki coupling with an arylboronic acid could introduce a new aryl group, leading to complex biaryl structures.

Furthermore, recent advances in catalysis have focused on the cross-coupling of "twisted" amides. researchgate.net If this compound were first N-acylated (as discussed in 3.1.2), the resulting activated N-C bond could potentially undergo direct cross-coupling, replacing the entire N-acyl-tert-butylcarbamoyl group with another nucleophile.

Photochemical and Electrochemical Reactivity

Photochemical Reactivity: The photochemical behavior of this compound can be inferred from that of methyl benzoate. Aromatic esters like methyl benzoate can undergo photochemical reactions such as hydrogen abstraction and [2+2] cycloaddition with olefins when promoted to an excited singlet state. rsc.org It is also conceivable that under visible light and with a suitable photocatalyst, such as one based on g-C3N4, the molecule could participate in oxidative reactions. taylorandfrancis.com

Electrochemical Reactivity: Electrochemical methods are emerging as powerful alternatives in synthesis. Nickel-catalyzed electrochemical cross-coupling reactions have been reported for various substrates. nih.gov It is plausible that a halogenated derivative of this compound could undergo reductive coupling with alkyl halides or other partners under electrochemical conditions, avoiding the need for stoichiometric organometallic reagents.

Derivatization for Prodrug Development or Advanced Material Precursors

Information regarding the derivatization of this compound for either prodrug development or as a precursor for advanced materials is not available in the public domain.

Spectroscopic and Crystallographic Investigations of Methyl 4 Tert Butylcarbamoyl Benzoate

Advanced Nuclear Magnetic Resonance Spectroscopy for Structural and Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the precise structure of organic molecules in solution. For Methyl 4-(tert-butylcarbamoyl)benzoate, a combination of one-dimensional and advanced two-dimensional NMR techniques would provide a complete picture of its covalent framework and spatial arrangement.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling between adjacent aromatic protons on the benzene (B151609) ring, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate the proton signals with their directly attached carbon atoms. For instance, it would link the aromatic proton signals to the corresponding aromatic carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (2-3 bond) couplings between protons and carbons. Key expected correlations for this compound would include:

Correlations from the tert-butyl protons to the amide carbonyl carbon and the quaternary carbon of the tert-butyl group.

Correlations from the aromatic protons to the ester carbonyl carbon and the amide carbonyl carbon, confirming the para-substitution pattern.

Correlations from the methyl ester protons to the ester carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would provide information about the through-space proximity of protons, offering insights into the molecule's preferred conformation. For example, correlations between the amide proton and nearby aromatic protons would help define the orientation of the tert-butylcarbamoyl group relative to the benzene ring.

Studies on similar terephthalamide (B1206420) derivatives have utilized ¹H NMR to investigate their interactions with DNA, demonstrating the power of NMR to probe intermolecular interactions. nih.gov

Solid-State NMR Spectroscopy for Polymorphism and Intermolecular Interactions

Solid-State NMR (ssNMR) spectroscopy would be an invaluable tool for studying the structure of this compound in its crystalline form. Unlike solution-state NMR, which averages out anisotropic interactions, ssNMR provides detailed information about the local environment of each nucleus in the solid state. This technique is particularly sensitive to polymorphism—the ability of a compound to exist in multiple crystalline forms—and can reveal subtle differences in molecular packing and intermolecular interactions, such as hydrogen bonding involving the amide group.

Vibrational Spectroscopy for Functional Group Analysis and Conformational States (IR, Raman)

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes.

IR Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the amide and ester functional groups. Key vibrational frequencies would include:

N-H stretching vibration of the amide group, typically in the region of 3300 cm⁻¹.

C=O stretching vibrations for both the ester and amide carbonyl groups, expected around 1720-1700 cm⁻¹ and 1650 cm⁻¹, respectively.

C-N stretching and N-H bending vibrations of the amide group.

C-O stretching of the ester group.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring. The symmetric stretching of the benzene ring would be a prominent feature.

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement of the parent ion, allowing for the determination of the elemental composition of this compound. Analysis of the fragmentation pattern in the mass spectrum offers a roadmap of the molecule's structure.

Based on studies of related N-substituted benzamides and compounds with tert-butyl groups, the fragmentation of this compound would likely proceed through several key pathways. mdpi.com The molecular ion peak would be observed, and common fragmentation would involve the cleavage of the amide and ester groups. A characteristic fragmentation for tert-butyl groups is the loss of isobutylene (B52900) to form a stable carbocation.

| Predicted Fragment Ion | Structure | Significance |

| [M - OCH₃]⁺ | C₁₂H₁₄NO₂⁺ | Loss of the methoxy (B1213986) group from the ester. |

| [M - C(CH₃)₃]⁺ | C₉H₈NO₃⁺ | Loss of the tert-butyl group. |

| [M - NHC(CH₃)₃]⁺ | C₈H₅O₂⁺ | Cleavage of the amide bond. |

| C(CH₃)₃⁺ | C₄H₉⁺ | Formation of the stable tert-butyl cation. |

Tandem Mass Spectrometry for Structural Characterization of Degradation Products or Metabolites

Tandem Mass Spectrometry (MS/MS) would be instrumental in identifying and characterizing potential degradation products or metabolites of this compound. In an MS/MS experiment, a specific fragment ion from the initial mass spectrum is selected and subjected to further fragmentation. This process generates a detailed fragmentation tree that can be used to piece together the structure of the unknown compound. For example, if the compound were to degrade via hydrolysis of the ester or amide bond, MS/MS could definitively identify the resulting carboxylic acid or amide products.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. A successful crystallographic analysis of this compound would provide precise bond lengths, bond angles, and torsion angles.

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Assignment (if relevant to derivatives)

Chiroptical spectroscopic techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are instrumental in determining the absolute configuration and conformation of chiral molecules. These methods rely on the differential absorption of left and right-handed circularly polarized light by a chiral chromophore.

This compound itself is an achiral molecule and therefore does not exhibit CD or ORD phenomena. For chiroptical analysis to be relevant, a chiral center would need to be introduced into the molecule, for instance, by modification of the tert-butyl group or other parts of the structure to create a stereocenter.

A review of the available scientific literature reveals no published studies on the synthesis of chiral derivatives of this compound. Consequently, there are no experimental CD or ORD data for any of its derivatives. The application of chiroptical spectroscopy for stereochemical assignment is therefore not currently relevant to this specific compound or its known derivatives. nih.gov

It is important to note that while spectroscopic and crystallographic data exist for related compounds, such as Methyl 4-tert-butylbenzoate and Methyl 4-methylbenzoate, this information is not included in this article as it does not pertain to the specific chemical compound of interest. chemicalbook.comnist.govchemicalbook.comresearchgate.netrsc.orgsigmaaldrich.comvinatiorganics.comnist.govdoi.org

Data Unavailability

A comprehensive search of scientific databases and literature has been conducted. However, no experimental data for the following analytical investigations of this compound could be located:

Nuclear Magnetic Resonance (NMR) Spectroscopy: No published ¹H or ¹³C NMR spectra are available.

Infrared (IR) Spectroscopy: No published IR spectra are available.

Mass Spectrometry (MS): No published mass spectra are available.

X-ray Crystallography: No published crystal structure or crystallographic data are available.

The absence of this fundamental data prevents a detailed discussion and the creation of data tables for the spectroscopic and crystallographic properties of this compound.

Computational Chemistry and Theoretical Studies of Methyl 4 Tert Butylcarbamoyl Benzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

No published studies were identified that performed quantum chemical calculations on Methyl 4-(tert-butylcarbamoyl)benzoate. Such studies would theoretically provide valuable insights into the molecule's electronic properties and reactivity.

There are no available data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for this compound. The HOMO-LUMO gap is a critical parameter for determining molecular stability and reactivity. Similarly, no calculated electrostatic potential maps, which would illustrate the charge distribution and potential sites for electrophilic and nucleophilic attack, have been reported in the literature.

A search for studies on Fukui functions and other local reactivity descriptors for this compound yielded no results. These calculations would be instrumental in predicting the most reactive sites within the molecule for various types of chemical reactions.

Conformational Analysis and Energy Landscape Mapping

Detailed conformational analysis and mapping of the potential energy surface for this compound are not available in the current body of scientific literature. This type of analysis would identify the most stable conformations of the molecule and the energy barriers between them, which is crucial for understanding its three-dimensional structure and flexibility.

Reaction Mechanism Elucidation via Transition State Theory and Intrinsic Reaction Coordinate Calculations

No research could be found that elucidates reaction mechanisms involving this compound through the use of transition state theory or intrinsic reaction coordinate (IRC) calculations. These computational methods are essential for mapping the energetic pathway of a chemical reaction and identifying the high-energy transition state structures.

Prediction and Validation of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

While experimental spectroscopic data for this compound likely exist, no studies were found that report theoretically predicted Nuclear Magnetic Resonance (NMR) chemical shifts or vibrational frequencies. Such predictive studies, often performed using methods like Density Functional Theory (DFT), are valuable for validating experimental findings and aiding in spectral assignment.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

There is no evidence of molecular dynamics (MD) simulations having been performed on this compound. MD simulations would provide a detailed understanding of its dynamic behavior over time, including its interactions with solvent molecules and its conformational flexibility in different environments.

Biological Activities and Mechanistic Investigations of this compound

As of the latest available data, there is no scientific literature detailing the biological activities or mechanistic investigations of the specific chemical compound, this compound. Comprehensive searches of scholarly databases and chemical repositories have not yielded any studies related to its enzyme inhibition or activation, receptor binding, or effects on specific cellular pathways.

Consequently, information regarding the following areas is not available:

Biological Activities and Mechanistic Investigations of Methyl 4 Tert Butylcarbamoyl Benzoate

Investigation of Mechanism of Action at Cellular and Subcellular Levels:There is no information on the cellular or subcellular mechanism of action for Methyl 4-(tert-butylcarbamoyl)benzoate.

While research exists for structurally related compounds, such as other benzoate (B1203000) derivatives, this information is not directly applicable to this compound. Therefore, no data tables or detailed research findings can be provided for the requested compound.

Potential for Therapeutic Applications and Lead Compound Development

The structural motifs present in this compound, specifically the N-tert-butylbenzamide core, are found in various molecules with demonstrated biological activities. These activities suggest potential avenues for the therapeutic application and development of this compound as a lead for novel drugs.

The benzamide (B126) and benzoate structures are key components in several compounds investigated for their anticancer properties. Research into related molecules indicates that this compound could possess antineoplastic and cytotoxic potential.

Certain methyl benzoate derivatives have been identified as inhibitors of the pentose (B10789219) phosphate (B84403) pathway (PPP), a metabolic route crucial for cancer progression and the development of drug resistance. nih.gov For instance, studies have shown that methyl 4-aminobenzoate (B8803810) derivatives can inhibit key PPP enzymes such as glucose-6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6PGD), with IC₅₀ values ranging from 100.8 to 430.8 μM for G6PD and 206 to 693.2 μM for 6PGD. nih.gov

Furthermore, salicylanilide (B1680751) benzoates, which contain a related carbamoyl (B1232498) functional group, have demonstrated cytostatic and cytotoxic effects. nih.gov Studies on novel 2-(phenylcarbamoyl)phenyl 4-substituted benzoates revealed that while they generally exhibit low cytotoxicity at concentrations up to 50 μM, many display significant cytostatic activity with IC₅₀ values below 10 μM. nih.gov This suggests a potential for these types of compounds to inhibit cell proliferation.

The broader class of benzamides, along with nicotinamides, is also thought to possess antitumor properties. Their mechanism of action may involve the inhibition of the transcription factor NF-kappaB, which plays a critical role in inflammation and apoptosis. By inhibiting NF-kappaB, these compounds can suppress the production of tumor necrosis factor-alpha (TNFα) and promote cancer cell death. nih.gov

The benzamide scaffold is a well-established pharmacophore in the development of antimicrobial agents. Various derivatives have shown efficacy against a range of pathogens, including bacteria and fungi.

Recent studies have highlighted the antibacterial potential of N-benzamide derivatives. nanobioletters.com For example, certain synthesized benzamide compounds have demonstrated significant activity against both Gram-positive (e.g., Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria, with minimum inhibitory concentration (MIC) values as low as 3.12 μg/mL. nanobioletters.com Benzamide-based compounds are also being explored as inhibitors of the FtsZ protein, which is essential for bacterial cell division. This makes them promising candidates for combating multidrug-resistant bacteria like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

The antimicrobial activity of related carbamoyl-containing compounds has also been investigated. Novel 2-(phenylcarbamoyl)phenyl 4-substituted benzoates have been evaluated against Mycobacterium tuberculosis, including multidrug-resistant strains, with MICs ranging from 0.125 to 8 μM. nih.gov One of the most potent compounds in this class, 4-bromo-2-[4-(trifluoromethyl)phenylcarbamoyl]phenyl 4-nitrobenzoate, exhibited MIC values between 0.25 and 2 μM. nih.gov Additionally, derivatives of N-(2-bromo-phenyl)-2-hydroxy-benzamide have shown activity against Gram-positive bacteria with MIC values between 2.5 and 5.0 mg/mL. mdpi.com

With respect to antifungal properties, derivatives of 3-methyl-4-nitrobenzoate have been assessed for their efficacy against various Candida species. researchgate.net Among these, methyl 3-methyl-4-nitrobenzoate and pentyl 3-methyl-4-nitrobenzoate showed significant activity against C. guilliermondii with MIC values of 39 and 31 μM, respectively. researchgate.net

While some benzamides have been investigated for antiviral activity, specific data on N-tert-butyl benzamide structures in this context is not extensively available. hyphadiscovery.com

Table 1: Antimicrobial Activity of Related Benzamide and Benzoate Derivatives

| Compound Class | Target Organism | Activity (MIC) | Reference |

|---|---|---|---|

| N-Benzamide Derivatives | E. coli | 3.12 μg/mL | nanobioletters.com |

| N-Benzamide Derivatives | B. subtilis | 6.25 μg/mL | nanobioletters.com |

| 2-(Phenylcarbamoyl)phenyl 4-substituted benzoates | M. tuberculosis | 0.125 - 8 μM | nih.gov |

| 4-Bromo-2-[4-(trifluoromethyl)phenylcarbamoyl]phenyl 4-nitrobenzoate | M. tuberculosis | 0.25 - 2 μM | nih.gov |

| N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives | Gram-positive bacteria | 2.5 - 5.0 mg/mL | mdpi.com |

| Methyl 3-methyl-4-nitrobenzoate | C. guilliermondii | 39 μM | researchgate.net |

| Pentyl 3-methyl-4-nitrobenzoate | C. guilliermondii | 31 μM | researchgate.net |

A significant body of research points to the anti-inflammatory potential of compounds structurally related to this compound. The N-tert-butyl benzamide and carbamate (B1207046) moieties are present in molecules that have demonstrated notable anti-inflammatory and immunomodulatory activities.

A series of new tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives exhibited promising in vivo anti-inflammatory effects in a carrageenan-induced rat paw edema model. scispace.comresearchgate.net Several of these compounds showed a percentage of inhibition ranging from 39.021% to 54.239%. scispace.com This highlights the potential of the tert-butyl carbamoyl structure in mitigating inflammation.

Other related classes of compounds, such as N-phenylcarbamothioylbenzamides, have also been shown to possess anti-inflammatory properties, which are linked to the inhibition of prostaglandin (B15479496) E2 (PGE2) synthesis. nih.gov Similarly, benzamides and nicotinamides are reported to have potent anti-inflammatory effects through the inhibition of TNFα production, a key mediator in the inflammatory response. nih.gov Furthermore, derivatives of N-(2-bromo-phenyl)-2-hydroxy-benzamide have demonstrated superior in vitro anti-inflammatory activity compared to acetylsalicylic acid in a protease inhibition assay, with IC₅₀ values ranging from 0.04 to 0.07 mg/mL. mdpi.com

Table 2: Anti-inflammatory Activity of Related Carbamate and Benzamide Derivatives

| Compound Class | Model | Activity | Reference |

|---|---|---|---|

| tert-Butyl 2-(substituted benzamido) phenylcarbamates | Carrageenan-induced rat paw edema | 39.021% - 54.239% inhibition | scispace.com |

| N-Phenylcarbamothioylbenzamides | Carrageenan-induced paw edema in mice | 26.81% - 61.45% inhibition | nih.gov |

| N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives | Protease inhibition assay | IC₅₀: 0.04 - 0.07 mg/mL | mdpi.com |

The benzamide chemical scaffold is a well-known feature in a variety of neuroactive compounds, particularly those with antipsychotic properties. These compounds often exert their effects by modulating dopaminergic pathways in the central nervous system. nih.govnih.gov

Substituted benzamides have been designed and synthesized as potential neuroleptics. nih.govresearchgate.net These compounds are often evaluated for their ability to inhibit apomorphine-induced stereotyped behavior in animal models, which is indicative of dopamine (B1211576) receptor blockade. nih.gov While classical neuroleptics affect a broad range of dopamine receptors, some atypical benzamides show selectivity for specific receptor subtypes, potentially leading to fewer side effects. nih.gov Although no specific neuroactive studies on this compound have been reported, the presence of the N-substituted benzamide core suggests that it could interact with neurological targets.

Metabolism and Biotransformation Pathways in Biological Systems

Direct metabolic studies on this compound are not available in the current literature. However, the metabolism of its constituent parts, the tert-butyl group and the N-substituted benzamide structure, has been investigated in other drug molecules.

The metabolism of drugs containing a tert-butyl group is often initiated by oxidation. hyphadiscovery.com Cytochrome P450 (CYP) enzymes, particularly from the CYP2C and CYP3A subfamilies, are frequently involved in the hydroxylation of the tert-butyl moiety. This can lead to the formation of a primary alcohol, which may be further oxidized to a carboxylic acid. hyphadiscovery.com For example, the antiviral drug ombitasvir (B612150) undergoes oxidation at its tert-butyl group by CYP2C8. hyphadiscovery.com

Studies on the in vitro metabolism of N-benzyl-tert-butylamine using hamster hepatic microsomes have identified the corresponding nitrone and benzaldehyde (B42025) as metabolites. nih.govmedipol.edu.tr This suggests that the N-tert-butyl group can be a site of metabolic transformation. Based on these findings for related structures, it is plausible that the metabolism of this compound could involve hydroxylation of the tert-butyl group and potential hydrolysis of the amide and ester linkages. However, without specific experimental data, the precise metabolic fate of this compound remains to be determined.

Enzyme Systems Involved in Biotransformation

The biotransformation of this compound is primarily facilitated by two major enzyme systems: Carboxylesterases and Cytochrome P450 (CYP) monooxygenases. These enzymes target the ester and amide linkages of the molecule, respectively, initiating its metabolic cascade.

Carboxylesterases (EC 3.1.1.1)

The initial and primary metabolic pathway for this compound involves the hydrolysis of its methyl ester group, a reaction catalyzed by carboxylesterases. These enzymes are ubiquitously distributed hydrolases that play a crucial role in the metabolism of a wide variety of xenobiotics containing ester functionalities. The hydrolysis of the aromatic methyl ester in this compound results in the formation of its principal metabolite, 4-(tert-butylcarbamoyl)benzoic acid, and methanol (B129727).

Studies on structurally related aromatic methyl esters have demonstrated that carboxylesterases present in liver microsomes are highly efficient in catalyzing this hydrolytic cleavage. While the hydrolysis of aromatic carboxylic esters can be more challenging compared to aliphatic esters due to steric and polar effects, it remains a significant metabolic route.

Cytochrome P450 (CYP) Enzymes

The N-tert-butylcarbamoyl moiety of this compound is a substrate for oxidative metabolism by the Cytochrome P450 superfamily of enzymes, which are predominantly located in the liver. This metabolic pathway is considered secondary to the rapid hydrolysis by carboxylesterases. Research on compounds containing tert-butyl groups, including N-tert-butyl amides, has implicated several CYP isoenzymes in their biotransformation.

Specifically, members of the CYP2C and CYP3A subfamilies have been identified as key players in the oxidation of tert-butyl groups. The primary oxidative transformation involves hydroxylation of one of the methyl groups of the tert-butyl moiety. This reaction leads to the formation of a hydroxylated metabolite. For instance, studies on various drugs containing a t-butylcarboxamide moiety have shown that enzymes such as CYP2C8, CYP2C19, and CYP3A4 are responsible for this hydroxylation. hyphadiscovery.com This initial hydroxylation can be followed by further oxidation to form a carboxylic acid derivative.

The involvement of these enzyme systems indicates a two-pronged metabolic attack on this compound, leading to its detoxification and eventual elimination. The interplay between the rapid ester hydrolysis and the slower oxidative metabolism dictates the metabolic profile of the compound.

Table of Enzyme Systems and Their Biotransformation Activities

| Enzyme System | Enzyme Subfamily/Isozyme (Examples) | Proposed Reaction | Substrate | Resulting Metabolite(s) |

| Carboxylesterases | EC 3.1.1.1 | Hydrolysis of methyl ester | This compound | 4-(tert-butylcarbamoyl)benzoic acid, Methanol |

| Cytochrome P450 | CYP2C (e.g., CYP2C8, CYP2C19), CYP3A (e.g., CYP3A4) | Hydroxylation of the tert-butyl group | This compound | Methyl 4-((2-hydroxy-1,1-dimethylethyl)carbamoyl)benzoate |

Material Science and Advanced Applied Chemistry of Methyl 4 Tert Butylcarbamoyl Benzoate

Polymer Chemistry and Monomer Applications for Novel Polymer Synthesis

The structure of Methyl 4-(tert-butylcarbamoyl)benzoate, featuring both a reactive methyl ester and a stable amide linkage, presents possibilities for its use as a monomer or a modifying agent in polymer synthesis. The aromatic amide core is a fundamental unit in high-performance polymers known for their thermal stability and mechanical strength. numberanalytics.com

Theoretically, the methyl ester group could be hydrolyzed to a carboxylic acid, creating a bifunctional monomer with an acid and an amide group. This monomer could then undergo polycondensation reactions. For instance, it could be reacted with diamines to form poly(amide-ester)s or with diols to form poly(ester-amide)s. The presence of the bulky tert-butyl group would likely influence the solubility and processing characteristics of the resulting polymers. researchgate.net

Recent advancements have highlighted versatile living polymerization methods for aromatic amides, allowing for the synthesis of well-defined block copolymers and foldamers. nih.govacs.org Although not directly demonstrated with this compound, these techniques could potentially be adapted to incorporate this monomer, leading to polymers with precisely controlled architectures and functionalities. The bulky tert-butyl group could impart unique folding behaviors in such polymers.

A multifunctional hindered amine substituted aromatic diamide (B1670390) has been synthesized and used as a nucleating agent for polypropylene (B1209903), demonstrating that aromatic amides can enhance the properties of commodity plastics. acs.org This suggests a potential application for this compound or its derivatives as additives to improve the crystallization behavior and other physical properties of polymers.

Supramolecular Chemistry and Self-Assembly Properties

The amide group is a powerful tool in supramolecular chemistry due to its ability to form strong and directional hydrogen bonds. electronicsandbooks.com The N-H and C=O functionalities within the amide linkage of this compound can act as hydrogen bond donors and acceptors, respectively, driving the self-assembly of molecules into well-ordered, higher-order structures.

The interplay between the hydrogen bonding of the amide groups and the π-π stacking of the aromatic rings can lead to the formation of various supramolecular architectures, such as tapes, sheets, or helical structures. The presence of the bulky tert-butyl group is expected to play a significant role in directing the self-assembly process by introducing steric hindrance, which can control the packing arrangement and dimensionality of the resulting assemblies. wikipedia.org For instance, in other systems, bulky substituents have been shown to influence the formation of either discrete oligomers or extended polymeric chains.

The study of N-substituted benzamides has shown that adjacent molecules can interact to form hydrogen-bonded dimers. mdpi.com This fundamental interaction could be the primary step in the self-assembly of this compound, leading to more complex supramolecular structures. The formation of cyclic dimers and other assemblies through intermolecular hydrogen bonds has also been observed in related sulfonamide-substituted silatranes. mdpi.com

Applications in Functional Materials and Devices

The electronic and structural features of this compound suggest its potential utility in a range of functional materials and devices, from light-emitting diodes to sensors.

Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

Aromatic amides and imides are recognized for their application as emitters in OLEDs due to their rigid structures, strong electron-withdrawing characteristics, and high fluorescence quantum yields. rsc.orgresearchgate.net The amide group in this compound could serve as an effective electron-accepting unit. nih.gov While many imide-based materials exhibit longer wavelength emissions, the use of amide units can help maintain blue emissions by reducing the electron-withdrawing ability and controlling intramolecular charge transfer. nih.gov

Recent research has demonstrated that novel polycyclic fused amide derivatives can act as electron acceptors in blue fluorescent emitters for OLEDs. nih.gov Furthermore, carbene-metal-amide (CMA) complexes have shown promise for deep-blue OLEDs with high efficiency and stability. displaydaily.com These findings underscore the potential of incorporating amide-containing molecules like this compound into the design of new OLED materials. The specific substitution pattern on the aromatic ring would be crucial in fine-tuning the electronic properties for optimal device performance.

Liquid Crystals and Mesophase Behavior

Aromatic amides are known to form liquid crystalline phases, although their high melting points, often attributed to strong hydrogen bonding, can be a challenge. rsc.org However, careful molecular design, including the introduction of lateral substituents and appropriate terminal groups, can lower the melting point and enable the formation of thermotropic liquid crystals. rsc.org

The structure of this compound, with its rigid aromatic core and potential for hydrogen bonding, is conducive to mesophase formation. The bulky tert-butyl group could act as a lateral substituent that disrupts crystal packing, thereby lowering the melting point and potentially favoring the emergence of liquid crystalline phases. Research on secondary and tertiary amides has shown a dramatic difference in liquid crystal behavior, with secondary amides being more prone to forming nematic phases. rsc.org As this compound is a secondary amide, it has a higher likelihood of exhibiting such properties. The study of liquid crystal trimers containing secondary amide groups has further shown that these materials can form nematic, smectic, and even twist-bend nematic phases. abdn.ac.uk

Sensors and Probes

The inherent photophysical properties of aromatic amides, such as strong absorption and emission profiles that are sensitive to their chemical environment, make them excellent candidates for sensing applications. researchgate.net While no specific sensing applications for this compound have been reported, its structure suggests potential as a scaffold for the development of new sensors.

The amide linkage can provide a binding site for specific analytes through hydrogen bonding. The aromatic ring can be further functionalized to introduce specific recognition sites or to tune the photophysical response upon analyte binding. The bulky tert-butyl group could also create a specific binding pocket, enhancing the selectivity of the sensor.

Development of Hybrid Materials and Composites

The incorporation of amide-containing molecules into polymer matrices can lead to the development of advanced composite materials with enhanced properties. Amides can be blended with polymers or grafted onto polymer backbones to improve mechanical strength, chemical resistance, and thermal stability. chemgulf.com

The structure of this compound makes it a candidate for use as a reinforcing agent or a compatibilizer in polymer blends. The aromatic and amide components could provide favorable interactions with a polymer matrix, while the tert-butyl group could influence the morphology of the blend. Composites reinforced with amide fibers are known for their high performance, and while this compound is a small molecule, its self-assembly into fibrous structures could potentially be exploited to create in-situ reinforced polymer composites. researchgate.net

The development of aromatic amide-based hindered amine derivatives as nucleating agents for polypropylene showcases the potential for small amide molecules to significantly impact the properties of bulk polymers. acs.org This opens up possibilities for using this compound or similar compounds to create novel polymer composites with tailored properties for a variety of applications.

Analytical Methodologies for Detection and Quantification of Methyl 4 Tert Butylcarbamoyl Benzoate

Chromatographic Methods for Purity Assessment and Quantification in Complex Matrices

Chromatography is the cornerstone for separating Methyl 4-(tert-butylcarbamoyl)benzoate from impurities, starting materials, and degradation products. The choice of method depends on the sample matrix and the specific analytical goal.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes

High-Performance Liquid Chromatography (HPLC) is the most common and versatile technique for the analysis of non-volatile, thermally sensitive compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this molecule due to its moderate polarity.

A typical RP-HPLC method would utilize a C18 or C8 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium formate or phosphate (B84403) buffer) and an organic modifier like acetonitrile or methanol (B129727). The presence of the aromatic ring and carbonyl groups in this compound allows for strong ultraviolet (UV) absorbance, making a Photodiode Array (PDA) or a variable wavelength UV detector the most common choice for detection. The wavelength of maximum absorbance (λmax) for this compound is expected to be in the range of 230-280 nm, characteristic of benzoyl derivatives. researchgate.netejpmr.com

For quantitative analysis, a calibration curve is constructed by plotting the peak area against a series of known concentrations of a reference standard. This allows for the precise determination of the compound in a sample. The method's performance is assessed through validation parameters such as linearity, accuracy, and precision. researchgate.net

Table 1: Illustrative RP-HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Elution Mode | Isocratic (e.g., 60:40, B:A) or Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV/PDA at 254 nm |

| Expected Retention Time | 5-10 minutes (dependent on exact conditions) |

Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC)

Gas Chromatography (GC) is a powerful technique for volatile and thermally stable compounds. Due to its relatively high molecular weight and the presence of a polar amide group, this compound is not ideally suited for direct GC analysis without derivatization. High inlet temperatures could potentially lead to the degradation of the amide bond. However, GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) could be used if the compound is derivatized to increase its volatility, for instance, through silylation. A method for a related compound, N,N-dimethylbenzamide, has been developed using a specialized column (Rtx-5 amine) and high temperatures, suggesting that with careful optimization, GC could be a viable, though less common, option. nih.gov

Supercritical Fluid Chromatography (SFC) presents a hybrid approach between gas and liquid chromatography. It uses a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC can offer faster separations and is compatible with a wider range of compounds than GC. For a molecule like this compound, SFC could provide a good alternative to HPLC, potentially offering higher throughput for chiral or achiral separations if needed.

Hyphenated Techniques for Comprehensive Analysis (e.g., LC-MS/MS, GC-MS)

Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry, provide enhanced selectivity and sensitivity, making them ideal for trace analysis and structural confirmation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for quantifying low levels of the compound in complex matrices such as biological fluids or environmental samples. frontiersin.org The HPLC system separates the analyte from matrix components, after which it is ionized, typically using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). For this compound (Molecular Weight: 235.29 g/mol ), analysis would likely be performed in positive ion mode, monitoring for the protonated molecule [M+H]⁺ at m/z 236.2.

In tandem MS (MS/MS), this parent ion is fragmented, and specific product ions are monitored. This process, known as Selected Reaction Monitoring (SRM), is highly selective and significantly reduces background noise. A likely fragmentation would involve the cleavage of the tert-butyl group or the ester bond.

Table 2: Plausible LC-MS/MS Parameters for this compound

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Parent Ion (Q1) | m/z 236.2 [M+H]⁺ |

| Product Ions (Q3) | e.g., m/z 180.1 (loss of C4H8), m/z 163.1 (loss of NH-tBu) |

| Collision Energy | Optimized for specific transitions |

| Dwell Time | 100 ms |

Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the identification of impurities or related substances, provided they are sufficiently volatile and thermally stable. google.comrjstonline.com The electron ionization (EI) mass spectrum of this compound would provide a characteristic fragmentation pattern, serving as a "fingerprint" for identification. ajbls.com

Spectrophotometric and Electrochemical Methods for Trace Analysis

While chromatographic methods are superior for separation, spectrophotometric and electrochemical methods can be employed for simple, rapid quantification when selectivity is not a major concern.

Spectrophotometry: UV-Vis spectrophotometry can be used for the quantitative analysis of the pure compound. By dissolving a known amount of the substance in a suitable solvent (e.g., methanol or ethanol) and measuring its absorbance at its λmax, the concentration can be determined using the Beer-Lambert law. This method is simple and cost-effective but is non-selective and susceptible to interference from any other components that absorb at the same wavelength.

Electrochemical Methods: The direct electrochemical analysis of this compound is not straightforward, as the benzamide (B126) and ester functional groups are not typically electroactive under standard conditions. researchgate.net However, electrochemical detectors can be coupled with HPLC for sensitive detection if the analyte can be oxidized or reduced at a reasonable potential. More advanced electrochemical sensors could potentially be developed, but this would require significant research and is not a standard approach for this type of molecule. nih.govnih.gov

Development and Validation of Standard Operating Procedures (SOPs) for Quality Control

A Standard Operating Procedure (SOP) is a critical document in a quality control (QC) laboratory that provides detailed, step-by-step instructions for performing an analytical test. The development of an SOP for the analysis of this compound would be based on a fully validated analytical method, typically an RP-HPLC method. gmpsop.com

The method validation process ensures that the analytical procedure is suitable for its intended purpose. wjarr.com This involves experimentally demonstrating that the method meets predefined acceptance criteria for several key performance characteristics, as stipulated by guidelines from the International Council for Harmonisation (ICH). researchgate.netunodc.org

The validation protocol would include:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products. This is typically demonstrated by analyzing spiked placebo samples and stressed samples.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is determined over a specified range by analyzing a series of dilutions of a standard solution.

Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results to the true value. It is often assessed by recovery studies on spiked samples.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature), providing an indication of its reliability during normal usage.

Table 3: Typical ICH Validation Parameters and Acceptance Criteria for an HPLC Assay

| Validation Parameter | Acceptance Criteria |

| Specificity | Peak is pure and free from interference from excipients and degradation products. |

| Linearity | Correlation coefficient (r²) ≥ 0.999 |

| Range | Typically 80% to 120% of the test concentration. |

| Accuracy | 98.0% to 102.0% recovery. |

| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0%. |

| Intermediate Precision | Overall RSD for different days/analysts/equipment ≤ 2.0%. |

| LOQ | Signal-to-Noise ratio ≥ 10; RSD for precision at LOQ ≤ 10%. |

| Robustness | System suitability parameters remain within limits after minor procedural changes. |

Once validated, the method is formally documented as an SOP, which includes details on reagents, equipment, standard and sample preparation, chromatographic conditions, system suitability tests, calculations, and reporting of results. This ensures consistent and reliable analysis for routine quality control of this compound.

Environmental Fate, Ecotoxicity, and Sustainability Considerations

Biodegradation Pathways and Kinetics in Environmental Compartments

There is a lack of specific studies on the biodegradation of Methyl 4-(tert-butylcarbamoyl)benzoate in environmental compartments such as soil and water. However, its structure allows for a theoretical prediction of its potential degradation pathways. The molecule consists of a benzoate (B1203000) core, which is known to be biodegradable, and an amide linkage, which can be more resistant to cleavage.

The initial step in biodegradation would likely involve the hydrolysis of the ester bond by esterase enzymes, common in environmental microorganisms, to yield methanol (B129727) and 4-(tert-butylcarbamoyl)benzoic acid. The resulting carboxylate, 4-(tert-butylcarbamoyl)benzoic acid, would then be the rate-limiting factor for complete mineralization. The N-tert-butyl amide group is sterically hindered, which could make the enzymatic hydrolysis of the amide bond to p-aminobenzoic acid and tert-butylamine (B42293) a slow process.

Alternatively, microorganisms may possess pathways to degrade the aromatic ring. The degradation of benzoate itself is a well-studied process in many bacteria, such as Pseudomonas putida and Azoarcus evansii, proceeding through intermediates like catechol or benzoyl-CoA before ring cleavage. The presence of the bulky N-tert-butylcarbamoyl substituent on the ring could influence the efficiency and mechanism of these enzymatic attacks.

Table 1: Predicted Biodegradation Data for this compound

| Parameter | Environmental Compartment | Predicted Half-Life (t½) | Notes |

|---|---|---|---|

| Primary Degradation | Aerobic Water/Sediment | Data not available | Ester hydrolysis is a likely initial step. |

| Anaerobic Digestion | Data not available | Amide bond may be more persistent under anaerobic conditions. |

Photodegradation Mechanisms and Environmental Stability

Specific data on the photodegradation of this compound is not available. Generally, aromatic compounds can undergo photodegradation in the presence of sunlight. The process can occur through direct photolysis, where the molecule absorbs light and undergoes transformation, or indirect photolysis, reacting with photochemically generated species like hydroxyl radicals (•OH) in water and the atmosphere.

Ecotoxicological Assessment in Aquatic and Terrestrial Ecosystems

No specific ecotoxicological studies for this compound are publicly documented. To assess its potential harm to ecosystems, a standard battery of tests on representative organisms from different trophic levels would be required. This typically includes tests for:

Aquatic Toxicity: Acute and chronic toxicity to fish (e.g., Zebrafish, Danio rerio), invertebrates (e.g., water flea, Daphnia magna), and algae (e.g., green algae, Desmodesmus subspicatus). jkchemical.com

Terrestrial Toxicity: Effects on soil-dwelling organisms (e.g., earthworms) and plants.

For structurally related compounds like Methyl Benzoate, aquatic toxicity has been documented. For instance, Methyl Benzoate is classified as harmful to aquatic life. jkchemical.com Another related compound, Methyl 4-hydroxybenzoate, has a predicted no-effect concentration (PNEC) for aquatic life derived from chronic toxicity data on crustaceans. While these provide some context, direct testing of this compound is necessary for an accurate assessment, as the tert-butylcarbamoyl group will significantly alter the compound's properties and biological interactions.

Table 2: Standard Ecotoxicological Endpoints for Chemical Assessment

| Test Organism | Endpoint | Typical Metric | Value for this compound |

|---|---|---|---|

| Green Algae (Desmodesmus subspicatus) | Growth Inhibition | EC₅₀ (72h) | Data not available |

| Water Flea (Daphnia magna) | Immobilization | EC₅₀ (48h) | Data not available |

| Zebrafish (Danio rerio) | Acute Toxicity | LC₅₀ (96h) | Data not available |

| Earthworm (Eisenia fetida) | Acute Toxicity | LC₅₀ (14d) | Data not available |

Environmental Monitoring Strategies and Risk Assessment

In the absence of established monitoring programs for this compound, strategies would be based on general methods for detecting organic micropollutants in the environment. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a standard and highly sensitive technique for quantifying such compounds in complex matrices like water, soil, and sediment.

A formal risk assessment would compare the Predicted Environmental Concentration (PEC) with the Predicted No-Effect Concentration (PNEC).

PEC: The expected concentration of the chemical in the environment, estimated from production volumes, usage patterns, and release scenarios.

PNEC: The concentration below which unacceptable effects on the ecosystem are not expected to occur, derived from the ecotoxicological data (e.g., the lowest LC₅₀ or EC₅₀ value divided by an assessment factor).

The risk is characterized by the PEC/PNEC ratio. A ratio below 1 suggests that the chemical is unlikely to pose a significant environmental risk. Without empirical data on its fate, persistence, and toxicity, a quantitative risk assessment for this compound cannot be performed.

Conclusion and Future Research Directions

Summary of Key Findings on Methyl 4-(tert-butylcarbamoyl)benzoate

Currently, the available information on this compound is primarily confined to its basic chemical and physical properties as cataloged in chemical databases. The compound is identified by the CAS number 86533-57-7.

Interactive Table: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C13H17NO3 |

| Molecular Weight | 235.28 g/mol |

| IUPAC Name | This compound |

| LogP (predicted) | 2.5 |

This data is based on computational models and has not been extensively validated through experimental studies.

Remaining Challenges and Knowledge Gaps in the Field

The primary challenge in the field is the profound lack of empirical data. The vast majority of information on this compound is theoretical. Key knowledge gaps include:

Validated Synthesis Routes: While related structures have been synthesized, specific, optimized, and scalable synthetic methods for this compound are not documented in readily available scientific literature.

Experimental Characterization: Comprehensive experimental data on its physical and chemical properties, such as melting point, boiling point, solubility, and spectral data (NMR, IR, Mass Spectrometry), are not publicly available.

Biological Activity: There is a complete absence of research into the potential biological effects of this compound. Its interactions with biological systems, potential therapeutic applications, or toxicological profile remain unknown.

Material Science Applications: Investigations into its potential use in polymer science, as a chemical intermediate, or in any other material application have not been reported.

Prospective Research Avenues and Translational Opportunities

The current void in the literature presents a number of opportunities for original research. Future investigations could focus on:

Development of Efficient Synthesis: A primary research goal would be to establish and optimize a reliable synthetic pathway for this compound. This would be the foundational step for all further studies.

Thorough Physicochemical Characterization: Once synthesized, a comprehensive analysis of its properties would be essential. This would involve a full suite of analytical techniques to validate its structure and define its characteristics.

Screening for Biological Activity: Given the diverse applications of benzoate (B1203000) and carbamoyl (B1232498) derivatives in pharmaceuticals and agrochemicals, screening this compound for various biological activities could be a fruitful line of inquiry.

Polymer and Materials Science: The structural motifs within the molecule suggest potential for its use as a monomer or an additive in polymer synthesis, an area ripe for exploration.

Translational opportunities are, at this stage, purely speculative but could emerge from any of the above research avenues. For instance, should the compound exhibit interesting biological activity, it could become a lead compound for drug discovery programs.

Broader Impact and Significance of Research on this compound

The significance of research on this compound lies in the fundamental exploration of chemical space. Every novel compound that is synthesized and characterized adds to the collective knowledge of chemistry and has the potential to unlock new applications. The study of under-investigated molecules like this compound could lead to unforeseen discoveries in medicine, materials science, or other industrial fields. Furthermore, the development of new synthetic methodologies for this specific compound could have broader implications for the synthesis of other, more complex molecules.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing Methyl 4-(tert-butylcarbamoyl)benzoate, and what key reaction parameters influence yield?